molecular formula C8H16N2O2 B1412297 (S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 1352343-55-5

(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Cat. No. B1412297
M. Wt: 172.22 g/mol
InChI Key: GTAHWJFPMQSLMO-ZETCQYMHSA-N
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Description

The compound seems to be a type of organic compound known as a spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction. They are commonly found in many natural products and pharmaceuticals due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of spirocyclic compounds is typically characterized by two or more cyclic structures sharing a single atom . This unique structure can lead to interesting chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For spirocyclic compounds, these properties can be influenced by factors such as the size and nature of the rings, the type of atoms in the spiro junction, and the presence of functional groups .

Scientific Research Applications

  • Biotechnological Applications

    • Summary of Application : The compound is related to alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily . ADHs catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
    • Methods of Application : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
    • Results or Outcomes : The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates .
  • Crystallography and Spectral Studies

    • Summary of Application : The compound has been used in the synthesis of spiro derivatives, which have attracted growing attention because of their optical applications .
    • Methods of Application : The compound was attained by reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . Two oxaspirocyclic compounds were prepared by adding 2-methylbenzenamine and 3-methylbenzenamine into the ethanol solution .
    • Results or Outcomes : Two new crystal structures were determined by single-crystal X-ray diffraction . The fluorescence spectra of two spiro derivatives were also studied, which exhibit purplish red emission and reddish purple emission, respectively .
  • Optical Applications

    • Summary of Application : The compound has been used in the synthesis of spiro derivatives, which have attracted growing attention because of their optical applications .
    • Methods of Application : The compound was attained by reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . Two oxaspirocyclic compounds were prepared by adding 2-methylbenzenamine and 3-methylbenzenamine into the ethanol solution .
    • Results or Outcomes : The fluorescence spectra of two spiro derivatives were studied, which exhibit purplish red emission and reddish purple emission, respectively .
  • Pharmaceutical Industry

    • Summary of Application : Spiro[4,5]decanes and polycyclic natural products containing the spiro[4,5]decane moiety possessing useful biological properties are important resources in medicinal chemistry and the pharmaceutical industry .
    • Methods of Application : The Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4,5]decane skeletons .
    • Results or Outcomes : The products featuring a simple operation procedure, mild reaction conditions, and good functional group tolerance .
  • Chemical Synthesis

    • Summary of Application : The compound has been used in the Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes to construct a series of products containing spiro[4,5]decane skeletons .
    • Methods of Application : The combination of experimental and computational studies reveals a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle involving tandem oxidative cyclometallation/reductive elimination/selective oxidative addition/selective reductive elimination/reductive elimination steps .
    • Results or Outcomes : A pentavalent spiro-rhodium intermediate is identified as the key intermediate in this dimerization reaction upon DFT calculation .
  • Natural Products Synthesis

    • Summary of Application : Spiro[4,5]decanes and polycyclic natural products containing the spiro[4,5]decane moiety possessing useful biological properties are important resources in medicinal chemistry and the pharmaceutical industry .
    • Methods of Application : More and more natural products containing the spiro[4,5]decane skeleton with biological activity have been isolated and synthesized by organic chemists .
    • Results or Outcomes : For example, hinesol may represent a novel medicinal drug having indications in the treatment of leukemia . Sequosempervirin A isolated from Sequoia sempervirens is also expected to exhibit useful biological activity .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some spirocyclic compounds can be hazardous due to their reactivity or toxicity .

Future Directions

The study of spirocyclic compounds is an active area of research, particularly in the field of medicinal chemistry. Future research may focus on developing new synthetic methods, exploring the properties of these compounds, and investigating their potential applications .

properties

IUPAC Name

[(7S)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAHWJFPMQSLMO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Synthesis routes and methods

Procedure details

To a suspension of the above 2-(1,4-dioxa-8-aza-spiro[4.5]dec-7-ylmethyl)-isoindole-1,3-dione (3.85 mmol) in absolute ethanol (25 ml) was added hydrazine (0.36 ml, 11.55 mmol). The reaction was stirred at 80° C. (oil bath) for 6 h., then cooled to ambient temperature and stirred for an additional 12 h. The thick precipitate was filtered off and washed with ethanol. The filtrate was concentrated in vacuo and reconstituted in dichloromethane (20 ml), forming a small amount of a second precipitate which was filtered off. The filtrate was evaporated in vacuo and the resulting oil was dissolved in water (10 ml) and basified with 1N sodium hydroxide until pH=10. The aqueous layer was extracted with 20% isopropyl alcohol/chloroform (12×40 ml). The combined organic extracts were dried (K2CO3), filtered and the solvent evaporated in vacuo affording 0.42 g (63%) of (1,4-dioxa-8-aza-spiro[4.5]dec-7-yl)methylamine as an oil.
Name
2-(1,4-dioxa-8-aza-spiro[4.5]dec-7-ylmethyl)-isoindole-1,3-dione
Quantity
3.85 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 2
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Reactant of Route 3
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 4
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 5
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 6
(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

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